molecular formula C9H14ClF3N2O3 B2425729 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride CAS No. 1803566-86-0

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride

Cat. No.: B2425729
CAS No.: 1803566-86-0
M. Wt: 290.67
InChI Key: RGRLMJJHMORGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C9H14ClF3N2O3. It is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with acetamido pent-4-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient and cost-effective production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride is utilized in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(2,2,2-trifluoroethylamino)acetyl]amino]pent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3.ClH/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12;/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRLMJJHMORGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)CNCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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